Atropine Atropine Atropine is a racemate composed of equimolar concentrations of (S)- and (R)-atropine. It is obtained from deadly nightshade (Atropa belladonna) and other plants of the family Solanaceae. It has a role as a muscarinic antagonist, an anaesthesia adjuvant, an anti-arrhythmia drug, a mydriatic agent, a parasympatholytic, a bronchodilator agent, a plant metabolite, an antidote to sarin poisoning and a oneirogen. It contains a (S)-atropine and a (R)-atropine.
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Atropine is a natural product found in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 51-55-8
VCID: VC21338158
InChI: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

Atropine

CAS No.: 51-55-8

VCID: VC21338158

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atropine - 51-55-8

Description

Atropine is a tropane alkaloid and anticholinergic medication derived from plants of the nightshade family, such as Atropa belladonna (deadly nightshade), Jimson weed, and mandrake . It was first isolated in 1833 and has been widely used in medicine for its anticholinergic properties . Atropine acts as a competitive, reversible antagonist of muscarinic receptors, blocking the effects of acetylcholine and other choline esters . This action makes it useful for treating various conditions, including nerve agent and pesticide poisonings, certain types of slow heart rate, and to reduce secretions during surgery .

Therapeutic Applications

Atropine has several therapeutic applications:

  • Nerve Agent and Pesticide Poisoning: Atropine is used as an antidote for organophosphate nerve toxins and pesticide poisonings .

  • Cardiac Conditions: It is used to treat symptomatic bradycardia (slow heart rate) when there are no reversible causes .

  • Ophthalmic Use: Atropine eye drops are used for pupil dilation and in the treatment of uveitis and early amblyopia .

  • Surgical Use: Administered before surgery to reduce saliva and airway secretions .

Research Findings on Myopia Control

Atropine has been studied for its effectiveness in controlling myopia progression in children. Various concentrations of atropine eye drops have been tested:

ConcentrationAge GroupDurationEffect on Myopia Progression
0.01% Atropine6–16 years2 yearsReduced axial length growth compared to placebo
0.01% Atropine5–14 years1 yearSignificant reduction in myopia progression
0.03% AtropineNot specified1 yearSignificantly reduced spherical equivalent change and axial length growth
CAS No. 51-55-8
Product Name Atropine
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
Standard InChIKey RKUNBYITZUJHSG-PJPHBNEVSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Appearance White Solid
Colorform Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde
Melting Point 118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/
Purity > 95%
Quantity Milligrams-Grams
Shelf Life SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/
Solubility Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids
Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C
Synonyms DL-Hyoscyamine; Tropine tropate; α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid; endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Reference Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology
PubChem Compound 174174
Last Modified Aug 15 2023

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